molecular formula C5H6ClF3O3S B2683006 (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride CAS No. 2460740-15-0

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride

Cat. No.: B2683006
CAS No.: 2460740-15-0
M. Wt: 238.61
InChI Key: DAHODHKORGNEFT-DMTCNVIQSA-N
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Description

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClF3O3S. It is a sulfonic acid derivative commonly used in organic synthesis as a reagent for introducing sulfonyl groups to organic molecules. This compound is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride typically involves the reaction of oxolane-3-sulfonyl chloride with a base. The resulting compound is then purified and characterized using techniques such as gas chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile, chloroform, and dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives.

Scientific Research Applications

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups to organic molecules.

    Biology: The compound has been studied for its potential therapeutic applications, including anti-tumor, anti-viral, and anti-fungal activities.

    Medicine: It exhibits DNA cleavage activity, making it a potential therapeutic agent for the treatment of genetic diseases.

    Industry: The compound is used in the development of new drugs and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride involves its ability to selectively react with cysteine thiols in proteins and peptides. This selective reactivity makes it useful in the study of protein dynamics and function. Additionally, its DNA cleavage activity suggests potential interactions with genetic material, which could be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    α-Trifluoromethylstyrene Derivatives: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.

    Togni’s Reagents: These reagents exhibit exceptional reactivities in trifluoromethylation reactions and are important in organic transformations.

Uniqueness

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is unique due to its specific trifluoromethyl group and sulfonyl chloride functionality, which provide distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHODHKORGNEFT-DMTCNVIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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